molecular formula C16H13ClFNO2 B5462731 N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide

N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide

Cat. No. B5462731
M. Wt: 305.73 g/mol
InChI Key: DIZSJUIHNDKGOT-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide, also known as ACFA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ACFA is a member of the acetamide class of compounds and is structurally similar to other non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain, fever, and swelling. By inhibiting COX enzymes, N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide inhibits COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide has also been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha), interleukin-1 beta (IL-1 beta), and interleukin-6 (IL-6). In addition, N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily purified by column chromatography. N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide is also stable under a wide range of conditions, making it a suitable candidate for in vitro and in vivo experiments. However, one limitation of N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide. One area of interest is the development of new analogs of N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide with improved pharmacological properties. Another area of research is the investigation of the potential use of N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide in the treatment of other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanisms of action of N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide and its potential side effects.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide involves the reaction of 4-chloro-2-fluoroaniline with 3-acetylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the pure N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide compound.

Scientific Research Applications

N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. Studies have shown that N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide has anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.

properties

IUPAC Name

N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO2/c1-10(20)11-3-2-4-14(7-11)19-16(21)8-12-5-6-13(17)9-15(12)18/h2-7,9H,8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZSJUIHNDKGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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